molecular formula C20H15NO6 B107025 Thalicminine CAS No. 16408-77-8

Thalicminine

Cat. No. B107025
CAS RN: 16408-77-8
M. Wt: 365.3 g/mol
InChI Key: GOQUMRHFJDDYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalicminine is a 10-oxoaporphine alkaloid found in the roots of Thalictrum minus . It contains three methoxyl groups, a methylenedioxy group, and a conjugated keto group . The molecular formula of Thalicminine is C20H15NO6 .


Synthesis Analysis

Thalicminine is formed by the oxidation of Thalicmine with KMn04 in Me2CO or chromic acid in pyridine . The structure of Thalicminine has been established; it is 2, 3, 7-trimethoxy-5, 6-methylenedioxy-10-oxotetradehydronoraporphine . The conversions of Thalicmine into Thalicminine and of Thalicminine into dl-Thalicmine have been effected .


Molecular Structure Analysis

The structure of Thalicminine has been established as 2, 3, 7-trimethoxy-5, 6-methylenedioxy-10-oxotetradehydronoraporphine . The molecular weight of Thalicminine is 365.34 .


Chemical Reactions Analysis

The conversions of Thalicmine into Thalicminine and of Thalicminine into dl-Thalicmine have been effected . More detailed chemical reactions analysis would require specific experimental data which is not available in the current search results.


Physical And Chemical Properties Analysis

Thalicminine is a light brown powder . It has a melting point of 263-5°C . It is poorly soluble in organic solvents and insoluble in water .

properties

IUPAC Name

7,16,17-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-23-12-6-10-11(7-13(12)24-2)17(22)16-14-9(4-5-21-16)18(25-3)20-19(15(10)14)26-8-27-20/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQUMRHFJDDYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4C(=C(C5=C3C(=NC=C5)C2=O)OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167704
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalicminine

CAS RN

16408-77-8
Record name Thalicminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalicminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalicminine
Reactant of Route 2
Thalicminine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thalicminine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thalicminine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thalicminine
Reactant of Route 6
Reactant of Route 6
Thalicminine

Citations

For This Compound
77
Citations
S Abdalla, S Al-Khalil, F Afifi - General Pharmacology: The Vascular …, 1991 - academia.edu
l. The effects of the oxyaporphine alkaloid thalicminine on guinea-pig isolated ileum, trachea, aorta and pulmonary artery and on blood pressure and heart rate of anesthetized guinea-…
Number of citations: 7 www.academia.edu
HB Dutschewska, BA Kuzmanov - Journal of Natural Products, 1982 - ACS Publications
Twenty-eight native Bulgarian populations of Thalictrum minus complex (Ranunculaceae) show a clear correlation between the cytotype and the type of dimer isoquinoline alkaloids (2n…
Number of citations: 20 pubs.acs.org
S Al-Khalil, PL Schiff Jr - Phytochemistry, 1986 - Elsevier
The isolation and identification of 12 alkaloids from an extract of the roots of Thalictrum isopyroides is described. The alkaloids isolated are the aporphines ocoteine (thalicmine), …
Number of citations: 16 www.sciencedirect.com
KG Pulatova, ZF Ismailov, SY Yunusov - Chemistry of Natural Compounds, 1966 - Springer
… Base 5, which we have called thalicminine (I) has properties differing from those of known alkaloids. Its IR spectrum has a band at 1650 cm "1 which is characteristic for a conjugated …
Number of citations: 2 link.springer.com
KS Umarov, MV Telezhenetskaya, ZF Ismailov… - Chemistry of Natural …, 1970 - Springer
… Thalicminine. The ethanolic mother liquor of the chloroformic fraction of the total alkaloids … -6 deposited golden orange crystals with mp 263-265 C identified as thalicminine. Yield 2 g. …
Number of citations: 19 link.springer.com
Z da Rosa Guterres, AFG da Silva, WS Garcez… - … /Genetic Toxicology and …, 2013 - Elsevier
… ) in wing cells of Drosophila melanogaster was used to test the mutagenic and recombinogenic activities of five aporphinoid alkaloids isolated from Ocotea acutifolia: thalicminine (1), (+)…
Number of citations: 16 www.sciencedirect.com
AA Kolmakova, BF Abdullaev… - Chemistry of Natural …, 1976 - Springer
… have isolated ten bases: thalicminine, O-… Thalicminine has been isolated from the roots of Th. minus, Th. simplex, and Th. i8opyroides [5] but in the plant under investigation thalicminine …
Number of citations: 3 link.springer.com
SMK Al-Khalil - 1987 - elibrary.ru
… Chromatography of the nonphenolic alkaloid fraction (fraction D) over silicic acid resulted in isolation of ocoteine, dehydroocoteine, thaliporphine, thalicminine, thaligosinine and three …
Number of citations: 1 elibrary.ru
VG Khozhdaev, SK Maekh, SY Yunusov - Chemistry of Natural …, 1972 - Springer
… acetate fraction gave thalicmidine, and the chloroform and acetone fractions thalicminine. … minus have yielded thalicmine, thalicmidine, and thalicminine, and two new bases: (I) with mp …
Number of citations: 2 link.springer.com
J Glück, T Buhrke, F Frenzel, A Braeuning… - Food and Chemical …, 2018 - Elsevier
… Based on our analysis, (-)-asimilobine, aloin, annoretine, chrysothrone, coptisine, elymoclavine, and thalicminine were predicted to be genotoxic with high probability and may therefore …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.